2,7-Dibromo-9-(hydroxymethyl)fluorene
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Overview
Description
2,7-Dibromo-9-(hydroxymethyl)fluorene is a halogenated polycyclic aromatic compound It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxymethyl group at the 9 position on the fluorene ring
Mechanism of Action
Target of Action
It is known that this compound is used as a template for the synthesis of n-carbazole capped oligofluorenes , which are potential hole-transporting materials for organic light emitting devices (OLEDs) .
Mode of Action
It is used in the synthesis of conjugated polymers, such as poly [9,9′-bis (6′′- n,n,n -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (pfbt), which are used in label-free dna microarrays .
Biochemical Pathways
Its derivatives have been used in the development of oleds , suggesting that it may influence electron transport pathways.
Result of Action
Its derivatives have been used in the development of oleds , suggesting that it may influence electron transport and light emission at the molecular level.
Action Environment
It is known that the compound is used in the development of oleds , which suggests that factors such as temperature, humidity, and light exposure could potentially influence its performance and stability.
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the synthesis of conjugated polymers
Cellular Effects
It is known to be used in the synthesis of conjugated polymers , which suggests it may have some influence on cellular processes
Molecular Mechanism
It is known to be involved in the synthesis of conjugated polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(hydroxymethyl)fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-(hydroxymethyl)fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(hydroxymethyl)fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Products depend on the nucleophile used, such as 2,7-diamino-9-(hydroxymethyl)fluorene.
Oxidation: 2,7-Dibromo-9-fluorenone or 2,7-Dibromo-9-fluorenecarboxylic acid.
Reduction: 2,7-Dihydro-9-(hydroxymethyl)fluorene.
Scientific Research Applications
2,7-Dibromo-9-(hydroxymethyl)fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the preparation of blue photoluminescent materials and hole-transporting materials for electronic devices.
Biological Research: Potential use in the synthesis of bioactive molecules and as a probe in biochemical assays.
Industrial Applications: Used in the production of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromofluorene: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two methyl groups at the 9 position, which can affect its electronic properties and reactivity.
2,7-Dibromo-9H-fluoren-9-one: Contains a carbonyl group at the 9 position, making it more reactive towards nucleophiles.
Uniqueness
2,7-Dibromo-9-(hydroxymethyl)fluorene is unique due to the presence of both bromine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications in various fields. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,7-dibromo-9H-fluoren-9-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUXRMYZQMDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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